molecular formula C9H6BrNO B162148 4-Bromoquinolin-8-ol CAS No. 139399-63-6

4-Bromoquinolin-8-ol

Cat. No. B162148
CAS RN: 139399-63-6
M. Wt: 224.05 g/mol
InChI Key: CNBUFEUMIIGYIU-UHFFFAOYSA-N
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Description

4-Bromoquinolin-8-ol, also known as 8-Bromo-4-quinolinol or 4-Bromo-8-hydroxyquinoline, is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol .


Synthesis Analysis

The synthesis of 4-Bromoquinolin-8-ol involves the reaction of quinolin-4-ol with phosphorus tribromide in dry DMF . This reaction is carried out under a nitrogen atmosphere . There are also various synthesis protocols for the construction of quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These protocols can be modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .


Molecular Structure Analysis

The molecular structure of 4-Bromoquinolin-8-ol consists of a pyridine ring fused to phenol, in which the bromo group is attached to position 4 and the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Bromoquinolin-8-ol, have been synthesized using various methods such as transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to produce greener and more sustainable chemical processes .


Physical And Chemical Properties Analysis

4-Bromoquinolin-8-ol is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Bromoquinolin-8-ol is used as an intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for compounds like GSK2126458 (Wang et al., 2015).

Development of Antibacterial Agents

A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, exhibiting notable in vitro antimicrobial activities. This demonstrates its potential in developing new antibacterial agents (Krishna, 2018).

Synthesis of Quinoline Derivatives

4-Bromoquinolin-8-ol derivatives have been synthesized and studied for their potential antibacterial activities against resistant strains like ESBL producing Escherichia coli and MRSA (Arshad et al., 2022). This highlights its application in developing new therapeutic agents.

Organometallic Chemistry

In organometallic chemistry, 4-Bromoquinolin-8-ol is used to create metal complexes, as seen in the synthesis and coordination behavior of new (8-quinolyl)cyclopentadienyl metal complexes (Enders et al., 2001).

Photolabile Protecting Groups

4-Bromoquinolin-8-ol, specifically the derivative 8-bromo-7-hydroxyquinoline (BHQ), has been developed as a photolabile protecting group for carboxylic acids, showing great potential for use in biological applications (Fedoryak & Dore, 2002).

Synthesis and Characterization of Metal Complexes

The compound also plays a role in the synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline, which have shown in vitro antimicrobial activity (Patel & Patel, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with 4-Bromoquinolin-8-ol are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Quinoline derivatives, including 4-Bromoquinolin-8-ol, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research could focus on developing more sustainable synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

4-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUFEUMIIGYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327644
Record name 4-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoquinolin-8-ol

CAS RN

139399-63-6
Record name 4-Bromo-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139399-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-8-hydroxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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